molecular formula C11H14O3S B13623735 3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde

3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde

Cat. No.: B13623735
M. Wt: 226.29 g/mol
InChI Key: JMUGOYMZQHYOLV-UHFFFAOYSA-N
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Description

3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with a hydroxyethylthio group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 2-mercaptoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Sodium ethoxide (NaOEt) in ethanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzoic acid.

    Reduction: 3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its functional groups, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The hydroxyethylthio group may also participate in redox reactions, contributing to the compound’s antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzaldehyde
  • 3-(((2-Hydroxyethyl)thio)methyl)benzaldehyde
  • 3-(((2-Hydroxyethyl)thio)methyl)-4-hydroxybenzaldehyde

Uniqueness

3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde is unique due to the presence of both the hydroxyethylthio and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Biological Activity

3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde is a compound of interest due to its potential biological activities. Research has shown that compounds with similar structures often exhibit various biological properties, including antimicrobial, antioxidant, and anticancer activities. This article explores the biological activity of this specific compound through a review of relevant studies, highlighting its mechanisms, effects, and potential applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H14O3S
  • Molecular Weight : 230.30 g/mol

This compound features a methoxy group and a thioether moiety, which are critical for its biological interactions.

Antimicrobial Activity

Antimicrobial activity is one of the most studied aspects of compounds similar to this compound. Studies have demonstrated that derivatives of benzaldehyde exhibit significant antibacterial properties against both gram-positive and gram-negative bacteria. For instance, related compounds have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
2-Hydroxy-4-methoxybenzaldehydeMRSA32 µg/mL
This compoundE. coli, P. aeruginosaNot yet determined

Antioxidant Activity

The antioxidant potential of similar compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. Compounds with methoxy and thioether groups have shown promising results in scavenging free radicals, thereby indicating their potential for therapeutic applications in oxidative stress-related conditions .

DNA Interaction Studies

Research into the DNA binding capabilities of related compounds suggests that they may interact with DNA through intercalation or groove binding. This interaction can lead to DNA cleavage, which is a mechanism exploited in anticancer drug design. Studies have indicated that certain benzaldehyde derivatives can induce DNA damage in cancer cells, leading to apoptosis .

Table 2: Summary of DNA Interaction Studies

CompoundType of InteractionEffect on DNA
Benzothiazole Schiff-base complexesElectrostatic bindingCleavage observed
This compoundPotential intercalationNot yet characterized

Case Study 1: Antibacterial Efficacy Against MRSA

A recent study investigated the antibacterial efficacy of a closely related compound, demonstrating significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was able to dislodge preformed biofilms effectively, suggesting its potential use in treating chronic infections caused by biofilm-forming bacteria .

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant properties of thioether-containing compounds similar to this compound. Results indicated that these compounds exhibited strong free radical scavenging activity, making them suitable candidates for further development in nutraceuticals aimed at reducing oxidative stress .

Properties

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

3-(2-hydroxyethylsulfanylmethyl)-4-methoxybenzaldehyde

InChI

InChI=1S/C11H14O3S/c1-14-11-3-2-9(7-13)6-10(11)8-15-5-4-12/h2-3,6-7,12H,4-5,8H2,1H3

InChI Key

JMUGOYMZQHYOLV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CSCCO

Origin of Product

United States

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